molecular formula C16H12N6O4S B2429288 2-((6,8-Dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile CAS No. 893929-68-5

2-((6,8-Dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile

Cat. No.: B2429288
CAS No.: 893929-68-5
M. Wt: 384.37
InChI Key: WGHQOGUAHXPHSZ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of bicyclic [6 + 6] system . Pyrimido[4,5-d]pyrimidines have been studied for their chemistry and biological significance . They are known to have various biological applications .


Molecular Structure Analysis

The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms . It also has a thioacetonitrile group attached to it.

Scientific Research Applications

Synthesis and Applications in Antiviral Research

  • A study by Shamroukh et al. (2007) focused on synthesizing derivatives for antiviral evaluation, particularly against Herpes Simplex Virus type-1 (HSV-1).

Antioxidant Activity

  • Research by El‐Mekabaty (2015) synthesized derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and evaluated their antioxidant activities.

Structural Studies and Hydrogen-Bonded Aggregations

  • Trilleras et al. (2008) studied the hydrogen-bonded dimers and chains in similar compounds, focusing on their crystal structures.

Antimicrobial Activity

  • Another study by Abdel-rahman et al. (2002) explored the synthesis of new derivatives and their in vitro antimicrobial activities.

Anti-Hepatitis B Virus Activity

  • The anti-Hepatitis B Virus (HBV) activities of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives were investigated by El‐Sayed et al. (2009).

Potential as CDK2 Inhibitors in Cancer Treatment

  • Fathalla et al. (2012) designed pyrimidine-benzenesulfonamide derivatives as potential cyclin-dependent kinase 2 inhibitors, relevant in cancer research.

Diuretic, Natriuretic, and Kaliuretic Activities

  • A study by Monge et al. (1993) synthesized and tested derivatives for their diuretic, natriuretic, and kaliuretic activities.

Quantum Chemical Studies

  • Quantum chemical calculations for related compounds were carried out in a study by Mamarakhmonov et al. (2014), providing insights into their energetic properties.

Spectrophotometric Studies

  • Habeeb et al. (2009) conducted spectrophotometric studies of proton transfer complexes involving similar compounds.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known biological activity of other pyrimido[4,5-d]pyrimidines, it could be interesting to explore whether this compound has similar activities .

Properties

IUPAC Name

2-[1,3-dimethyl-7-(3-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O4S/c1-20-13-11(15(23)21(2)16(20)24)14(27-7-6-17)19-12(18-13)9-4-3-5-10(8-9)22(25)26/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHQOGUAHXPHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])SCC#N)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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